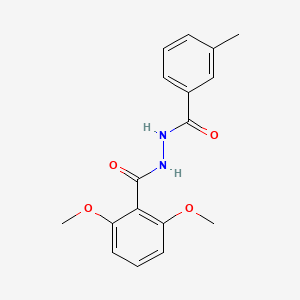
2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione, also known as thalidomide, is a synthetic compound that was first developed in the 1950s as a sedative and anti-nausea medication. However, it was later discovered that thalidomide had teratogenic effects, causing birth defects in babies born to mothers who had taken the drug during pregnancy. Despite this setback, thalidomide has since been found to have a range of other therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
作用机制
The exact mechanism of action of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of cytokine production and the inhibition of angiogenesis. Thalidomide has been shown to bind to a protein called cereblon, which is involved in the regulation of the immune system and the cell cycle. This binding leads to the degradation of certain proteins, including those involved in the growth of blood vessels and the regulation of inflammation.
Biochemical and Physiological Effects
Thalidomide has a range of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the inhibition of inflammation. It has been shown to have anti-tumor effects in a range of cancers, including multiple myeloma, renal cell carcinoma, and glioblastoma. Thalidomide has also been found to have immunomodulatory effects, which is why it is used in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it has a well-established mechanism of action, making it a useful tool for studying the regulation of angiogenesis and inflammation. Thalidomide is also relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione is that it can have off-target effects, meaning it can affect proteins and pathways that are not directly related to its therapeutic effects. This can make it difficult to interpret the results of experiments using 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione.
未来方向
There are a number of future directions for research on 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione, including the development of more specific and potent derivatives of the compound. Researchers are also investigating the use of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs, such as chemotherapy agents, to improve its efficacy in the treatment of cancer. Additionally, there is ongoing research into the use of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as Alzheimer's disease and HIV/AIDS. Overall, 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione remains a promising compound for the treatment of a range of diseases, and continued research is needed to fully explore its potential.
合成方法
The synthesis of 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione involves the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide, which is then reacted with potassium cyanide to form 2-cyano-2-(2,5-dioxo-1-pyrrolidinyl)acetamide. This compound is then reduced with lithium aluminum hydride to form 2-(2,5-dioxo-1-pyrrolidinyl)acetamide, which is cyclized with acetic anhydride to form 2-(2,5-dioxo-1-pyrrolidinyl)-1H-isoindole-1,3(2H)-dione.
科学研究应用
Thalidomide has been found to have a range of therapeutic applications in scientific research, particularly in the treatment of cancer and inflammatory diseases. It has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that are necessary for tumor growth. Thalidomide has also been found to have anti-inflammatory effects, which is why it is used in the treatment of diseases such as multiple myeloma and leprosy.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-9-5-6-10(16)13(9)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQGVZXWDSHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359541 |
Source


|
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4403-40-1 |
Source


|
| Record name | 2-(2,5-dioxopyrrolidin-1-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


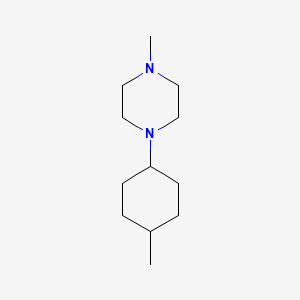
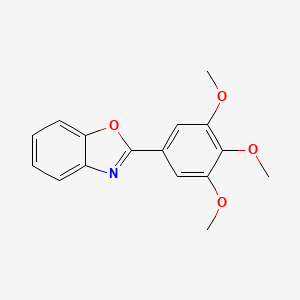
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)

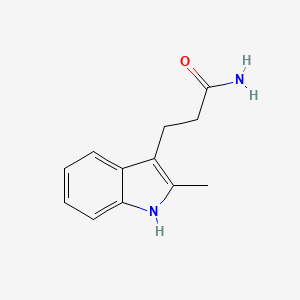
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
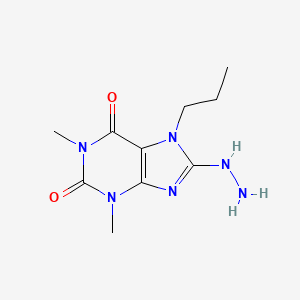

![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)
